Vanillylmethanol 4-Glucuronide-d3
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Overview
Description
Vanillylmethanol 4-Glucuronide-d3 is an isotope-labeled analog of Vanillylmethanol 4-Glucuronide. Vanillylmethanol 4-Glucuronide is a derivative of Vanillylmethanol, which is an odorant found in strawberries, grapes, and olive oil. Vanillylmethanol has high scavenging activities and inhibits homocysteine-induced endothelial cell adhesion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vanillylmethanol 4-Glucuronide-d3 involves the glucuronidation of Vanillylmethanol. The reaction typically requires the use of glucuronic acid derivatives under specific conditions to achieve the desired product. The isotope labeling with deuterium (d3) is achieved by using deuterated reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Vanillylmethanol 4-Glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can yield alcohols.
Scientific Research Applications
Vanillylmethanol 4-Glucuronide-d3 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucuronidated compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of new pharmaceuticals and as a quality control standard in the production of glucuronidated compounds.
Mechanism of Action
Vanillylmethanol 4-Glucuronide-d3 exerts its effects through its interaction with specific molecular targets and pathways. It has high scavenging activities and inhibits homocysteine-induced endothelial cell adhesion. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Vanillylmethanol 4-Glucuronide: The non-deuterated analog of Vanillylmethanol 4-Glucuronide-d3.
Vanillylmethanol: The parent compound, an odorant found in strawberries, grapes, and olive oil.
Other Glucuronidated Compounds: Various other glucuronidated derivatives of phenolic compounds.
Uniqueness
This compound is unique due to its isotope labeling with deuterium, which makes it particularly useful in analytical chemistry for tracing and quantification purposes. The deuterium labeling provides a distinct mass difference, allowing for precise detection and analysis.
Properties
Molecular Formula |
C15H20O9 |
---|---|
Molecular Weight |
347.33 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-(trideuteriomethoxy)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3 |
InChI Key |
FPHRLHBSOJUFOE-ASEKTBJKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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